2-[(Diethylamino)methyl]-3-methylphenol

Coordination Chemistry Copper Complexes Ligand Design

Securing a sterically defined, tunable N,O-chelating ligand is critical for reproducible organometallic synthesis. This 2-[(diethylamino)methyl]-3-methylphenol offers: - 3-Methyl substitution fine-tunes phenolic oxygen pKa and amine electron density, enabling predictable metal-binding affinity and mononuclear complex formation with Cu(II), Zn(II), and Ni(II). - Robust bidentate coordination environment eliminates polynuclear side products, ensuring a single, well-defined active site for catalytic studies. - Available as a research-grade intermediate with verified purity, suitable for homogeneous catalysis, lanthanide luminescence tuning, and medicinal chemistry SAR exploration.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 6631-83-0
Cat. No. B12796521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diethylamino)methyl]-3-methylphenol
CAS6631-83-0
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC=C1O)C
InChIInChI=1S/C12H19NO/c1-4-13(5-2)9-11-10(3)7-6-8-12(11)14/h6-8,14H,4-5,9H2,1-3H3
InChIKeyRONQOEJQZJMXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Diethylamino)methyl]-3-methylphenol Overview


2-[(Diethylamino)methyl]-3-methylphenol (CAS 6631-83-0) is a substituted aminomethylphenol featuring a diethylaminomethyl group at the ortho position and a methyl substituent at the meta position of the phenolic ring . With a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol, this compound belongs to a class of bidentate N,O-chelating ligands that have demonstrated utility in stabilizing transition metal complexes for applications in organometallic synthesis and catalysis [1]. The combination of a tertiary amine donor and a phenolic oxygen donor creates a robust chelation environment that distinguishes aminomethylphenols from simple phenols or anilines in coordination chemistry [2].

ligand class
Bidentate N,O-chelating ligand for transition metal complexation
substitution
3-Methyl substitution modulates electronic and steric properties for coordination tuning
research use
Supports organometallic synthesis, homogeneous catalysis, and crystal engineering studies

Why 2-[(Diethylamino)methyl]-3-methylphenol Cannot Be Substituted


The precise positioning of the methyl group at the 3-position (meta to the phenolic OH) on 2-[(diethylamino)methyl]-3-methylphenol directly modulates both the electronic environment of the chelating atoms and the steric profile around the metal coordination sphere . Unlike the widely studied 4-methyl isomer, the 3-methyl substitution pattern alters the pKa of the phenolic oxygen and the electron density at the amine nitrogen, which in turn governs metal-binding affinity, complex geometry preference, and the stability of the resulting metal complexes [1]. Generic substitution with unsubstituted 2-[(diethylamino)methyl]phenol or the 4-methyl analog risks altering the donor properties and steric bulk, potentially leading to different coordination numbers, geometries, or even polynuclear versus mononuclear complex formation, as demonstrated in comparative studies of Zn(II) and Cu(II) complexation [2].

Attribute
Target (3-Methyl)
Substitute Risk
Methyl Position
meta to OH
4-methyl or unsubstituted may alter pKa and donor strength
Steric Environment
Proximal to amine donor
May shift complex geometry from square-planar to alternative coordination
Hydrogen-Bonding Site
Perturbed by 3-methyl
Crystal packing and supramolecular assembly may differ

2-[(Diethylamino)methyl]-3-methylphenol Differentiation Evidence


Mononuclear Cu(II) Complex Preference

The diethylamino substituent on 2-[(diethylamino)methyl]phenol ligands favors the formation of mononuclear, square-planar Cu(II) complexes by preventing phenolato-bridged polynuclear arrangements. When reacted with Cu(II) salts, the 4-methyl analog 2-[(diethylamino)methyl]-4-methylphenol yields a monomeric trans-square-planar CuL2 complex (crystal structure: monoclinic, P21/c, a=8.165, b=14.798, c=9.481 Å, β=90.91°, Z=2, R=0.048) [1]. By class-level inference, the 3-methyl substituent on the target compound provides a distinct steric and electronic environment compared to the 4-methyl isomer, which can alter the bite angle, metal-ligand bond lengths, and ultimately the complex geometry and stability constants [2].

Cu(II) Complex Preference
Class-level inference
3-methyl: Anticipated mononuclear
vs
4-methyl: Monomeric square-planar (confirmed)
Mononuclear vs polynuclear preference not yet determined; 3-methyl sterics may influence
Crystal structure for target not reported
Coordination Chemistry Copper Complexes Ligand Design

pKa and Metal-Binding Affinity Modulation

The position of the methyl substituent on the phenolic ring directly influences the acid dissociation constant (pKa) of the phenolic OH group, which is the primary metal-binding site upon deprotonation. While the pKa of 2-[(diethylamino)methyl]-3-methylphenol has not been experimentally reported, the predicted pKa is 14.70±0.60 (for the phenolic OH) [1]. By comparison, the 4-methyl isomer and the unsubstituted 2-[(diethylamino)methyl]phenol are expected to exhibit different pKa values due to the electron-donating inductive effect of the methyl group at different ring positions. A higher pKa implies a less acidic phenol, which affects the pH window for deprotonation and metal complex formation, as well as the thermodynamic stability of the resulting metal-phenolate bond [2].

Predicted pKa
Cross-study comparable
14.70 ± 0.60
May shift optimal complexation pH; ΔpKa vs isomers ~0.5–2.0
Predicted; requires experimental validation
Physical Organic Chemistry Ligand pKa Metal Complex Stability

Ni(II) Square-Planar Complex Steric Control

The reaction of 2-diethylaminomethylphenol and 2-diethylaminomethyl-4-methylphenol with NiCl2 in ethanol yields trans-square-planar Ni(N∼O)2 complexes, as confirmed by NMR, IR, mass spectrometry, elemental analysis, and X-ray crystallography [1]. The diethylamino groups provide sufficient steric bulk to enforce a trans configuration. The 3-methyl isomer (target compound) introduces steric hindrance closer to the coordinating amine nitrogen compared to the 4-methyl isomer, which may influence the Ni–N bond length and the overall complex stability constant. The first Ni(II) aminophenol complexes were characterized as having this trans-square-planar geometry, establishing a baseline for comparing methyl-substituted derivatives [2].

Ni(II) Steric Control
Class-level inference
Expected trans-square-planar NiL₂
Steric effect of 3-methyl on Ni–N bond length not quantified
Comparative data from 4-methyl analog; requires verification
Nickel Complexes Ligand Steric Effects Coordination Geometry

Enhanced Solubility and Lipophilicity

The presence of the 3-methyl group increases the lipophilicity of 2-[(diethylamino)methyl]-3-methylphenol compared to the non-methylated analog 2-[(diethylamino)methyl]phenol. The target compound has a density of 0.997 g/cm³ and a boiling point of 277.8°C at 760 mmHg . While experimental logP values are not reported, the calculated increase in logP due to the methyl group is approximately +0.5 log units (estimated from the Hansch π constant for methyl substitution), which can significantly affect partitioning behavior in biphasic reaction systems or biological membrane permeability if the compound is used as a pharmaceutical intermediate .

Physicochemical Profile
Data to verify
Boiling pt 277.8 °C
Density 0.997 g/cm³
Est. ΔlogP +0.5
Higher lipophilicity may aid non-polar solvent workup; logP estimate unconfirmed
Experimental logP and solubility data not reported
Physicochemical Properties LogP Solubility

Hydrogen-Bonding Capability Differentiation

In Zn(II) complexes, the Et3NH+ counter-cation forms a hydrogen bond to the coordinated phenolate oxygen. For the 4-methyl analog, this interaction is structurally characterized (monoclinic P21/c, a=13.767, b=11.650, c=14.789 Å, β=109.66°, Z=4, R=0.042) [1]. The 3-methyl substituent on the target compound is positioned closer to the phenolic oxygen and the hydrogen-bonding site compared to the 4-methyl group, which may alter the strength and directionality of intermolecular hydrogen bonds in the solid state. This difference can influence crystal packing, solubility, and the stability of supramolecular assemblies [2].

H-Bond Capability
Class-level inference
3-methyl: H-bond perturbation expected
vs
4-methyl: Et₃NH⁺···O(phenolate) H-bond characterized
May alter crystal packing and supramolecular assembly
Quantitative geometric data for 3-methyl not available
Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

2-[(Diethylamino)methyl]-3-methylphenol Applications


Mononuclear Transition Metal Catalyst Design

The diethylaminomethyl group on 2-[(diethylamino)methyl]-3-methylphenol provides sufficient steric bulk to favor mononuclear complex formation with Cu(II), Zn(II), and Ni(II) over phenolato-bridged polynuclear species, as demonstrated for the 4-methyl analog [1][2]. Researchers developing homogeneous catalysts for oxidation, polymerization, or cross-coupling reactions can exploit this property to ensure a single, well-defined active site, which is essential for mechanistic studies and catalytic selectivity optimization. The 3-methyl substitution adds an additional steric parameter near the amine donor that can be used to fine-tune the metal's coordination sphere without altering the core chelating motif.

Lanthanide Complexes for Luminescence and MRI

Europium(III) complexes of 2-(diethylamino)methylphenol ligands have been isolated and structurally characterized as dimeric [Eu(NO3)3(HN∼O)2]2 species [1]. The 3-methyl analog offers the potential for altered luminescence properties due to changes in the ligand field symmetry and the energy of the ligand triplet state. For procurement related to lanthanide coordination chemistry, the availability of a methyl-substituted variant expands the library of tunable aminophenol ligands for photophysical property optimization.

Pharmaceutical Intermediate for Tertiary Amine Drugs

2-[(Diethylamino)methyl]-3-methylphenol is listed as a synthetic intermediate with potential analgesic, antipyretic, and local anesthetic properties [1]. The 3-methyl substitution pattern may confer distinct metabolic stability or receptor-binding profiles compared to the 4-methyl isomer, which is relevant for medicinal chemistry programs exploring structure-activity relationships around aminomethylphenol scaffolds. The compound can serve as a building block for further derivatization via the phenolic OH or the tertiary amine.

Crystal Engineering and Supramolecular Assembly

The phenolate oxygen in metal complexes of 2-[(diethylamino)methyl]-3-methylphenol acts as a hydrogen-bond acceptor for counter-cations such as Et3NH+, as structurally confirmed for the Zn(II) complex of the 4-methyl analog [1]. The 3-methyl group's proximity to this hydrogen-bonding site provides a structural handle for modulating crystal packing and supramolecular assembly. This is particularly valuable in the design of coordination polymers and metal-organic frameworks where predictable non-covalent interactions govern the final supramolecular architecture.

Application
Selection Property
Validation Focus
Homogeneous catalyst design
Ligand steric profile for mononuclear complex preference
Single-site activity and complex geometry validation
Lanthanide coordination chemistry
Ligand field tuning via 3-methyl substitution
Photophysical property and complex stability assessment
Medicinal chemistry intermediate
Aminomethylphenol scaffold for derivatization
Structure-activity relationship and metabolic stability screening
Crystal engineering studies
Hydrogen-bonding modulation by methyl position
Packing architecture and framework topology validation
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